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molecular formula C7H15NO B112880 4-(2-Aminoethyl)tetrahydropyran CAS No. 65412-03-5

4-(2-Aminoethyl)tetrahydropyran

Cat. No. B112880
M. Wt: 129.2 g/mol
InChI Key: BZMADPOGYCRPAI-UHFFFAOYSA-N
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Patent
US07381719B2

Procedure details

Place 6-(2-fluoro-4-formylphenoxy)nicotinamide (Example 223, step 1) (0.700 g, 2.69 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.348 g, 2.69 mmol) and 3 {acute over (Å)} molecular sieves in a vial. Add methanol (13.5 mL), cap and stir overnight. Add NaBH4 (0.204 g, 5.38 mmol) and stir until the gasses stop evolving. Filter the reaction mixture, then concentrate it. Purify by chromatography eluting with 0% to 20% (2.0 M NH3 in methanol) in ethyl acetate over 1 hour at 20 mL/min to give 6-(2-fluoro-4-{[2-(tetrahydropyran-4-yl)ethylamino]methyl}phenoxy)nicotinamide. (0.717 g, 71.3%). Dissolve the compound in dichloromethane: methanol (10 mL) and add 1 equivalent of 0.50 M methanesulfonic acid in dichloromethane. Stir the solution for a short time before concentrating to give the title compound (0.904 g): TOF MS ES+ 374.2 (M+H)+, HRMS calcd for C20H25N3O3F 374.1880 (M+H)+, found 374.1881, time 0.55 min; HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=8.7 min, 100% purity.
Name
6-(2-fluoro-4-formylphenoxy)nicotinamide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.348 g
Type
reactant
Reaction Step Two
[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
13.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[C:16]([CH:18]=O)[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[CH:7][N:6]=1.[O:20]1[CH2:25][CH2:24][CH:23]([CH2:26][CH2:27][NH2:28])[CH2:22][CH2:21]1.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:17]=[C:16]([CH2:18][NH:28][CH2:27][CH2:26][CH:23]2[CH2:24][CH2:25][O:20][CH2:21][CH2:22]2)[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[CH:7][N:6]=1 |f:2.3|

Inputs

Step One
Name
6-(2-fluoro-4-formylphenoxy)nicotinamide
Quantity
0.7 g
Type
reactant
Smiles
FC1=C(OC2=NC=C(C(=O)N)C=C2)C=CC(=C1)C=O
Step Two
Name
Quantity
0.348 g
Type
reactant
Smiles
O1CCC(CC1)CCN
Step Three
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.204 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
13.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it
CUSTOM
Type
CUSTOM
Details
Purify by chromatography
WASH
Type
WASH
Details
eluting with 0% to 20% (2.0 M NH3 in methanol) in ethyl acetate over 1 hour at 20 mL/min
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(OC2=NC=C(C(=O)N)C=C2)C=CC(=C1)CNCCC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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